molecular formula C11H10ClNO2S B14267880 2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 144527-79-7

2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B14267880
CAS No.: 144527-79-7
M. Wt: 255.72 g/mol
InChI Key: YERHZQJOKOHLTN-UHFFFAOYSA-N
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Description

2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chloropropyl group attached to a sulfanyl group, which is further connected to an isoindole dione structure. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-chloropropyl sulfide with isoindole-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

144527-79-7

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

2-(3-chloropropylsulfanyl)isoindole-1,3-dione

InChI

InChI=1S/C11H10ClNO2S/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2

InChI Key

YERHZQJOKOHLTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SCCCCl

Origin of Product

United States

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